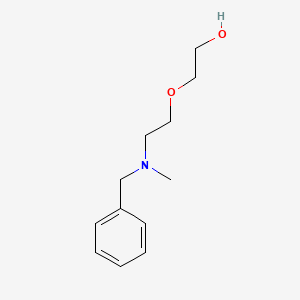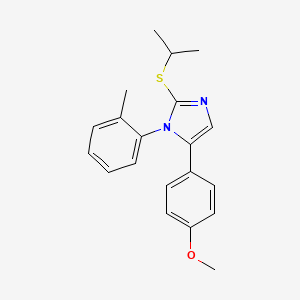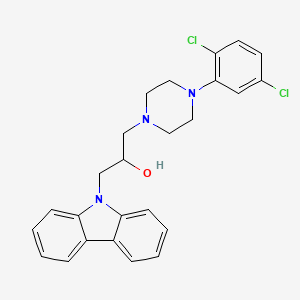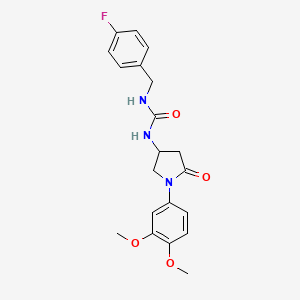
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate, also known as Boc-Pip, is a chemical compound used in scientific research. It is a derivative of piperidine and is commonly used as a building block in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are crucial in various industries for prolonging product shelf life by retarding oxidative reactions. However, their widespread use raises concerns regarding environmental occurrence, human exposure, and toxicity. SPAs have been detected across different environmental matrices and in humans, indicating broad exposure pathways including food intake, dust ingestion, and the use of personal care products. Toxicity studies highlight potential health risks such as hepatic toxicity, endocrine disruption, and carcinogenicity, urging future research to focus on SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Three-phase Partitioning in Bioseparation
Three-phase partitioning (TPP) is an emerging nonchromatographic bioseparation technology gaining attention for its rapid, green, and scalable separation and purification of bioactive molecules from natural sources. This review discusses TPP's fundamentals, applications in separating proteins, enzymes, plant oils, and other compounds, and future development directions. TPP offers an efficient and economical approach for the bioseparation process, presenting opportunities and challenges in optimizing partitioning rules and applications in food and medical fields (Yan et al., 2018).
Downstream Processing of Biologically Produced Diols
The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges in separating these diols from fermentation broth, which constitutes a significant portion of production costs. Various separation methods including evaporation, distillation, and membrane filtration have been studied, but no single method has proved efficient across all criteria such as yield, purity, and energy consumption. Future perspectives suggest a focus on novel separation technologies like aqueous two-phase extraction and pervaporation for improved efficiency (Xiu & Zeng, 2008).
Biocatalyst Inhibition by Carboxylic Acids
The review addresses the challenge posed by carboxylic acids, produced fermentatively as precursors for industrial chemicals, as they inhibit microbial biocatalysts at concentrations below desired yields. Strategies for metabolic engineering to enhance microbial robustness against these inhibitors are discussed, focusing on modifications to cell membrane properties, intracellular pH adjustment, and the role of exporters in increasing tolerance. Understanding these inhibition mechanisms is crucial for developing more efficient microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Natural Neo Acids and Alkanes
This review explores over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, highlighting their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. Synthetic bioactive compounds containing tertiary butyl groups have shown promising activities, suggesting applications in cosmetics, agronomics, and pharmaceuticals. The review emphasizes the importance of naturally occurring and synthetic neo fatty acids and alkanes in developing new chemical preparations with significant biological activities (Dembitsky, 2006).
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(propanoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDHQJVAKIUFLX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2822960.png)

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2822962.png)
![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)

![(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2822965.png)
![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)
![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)

